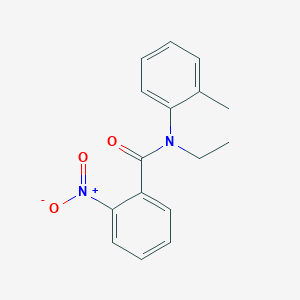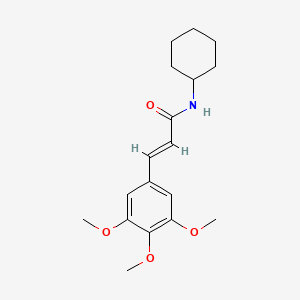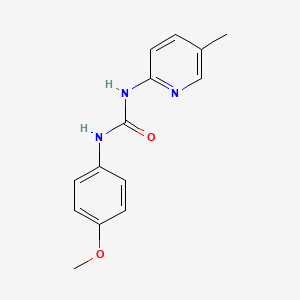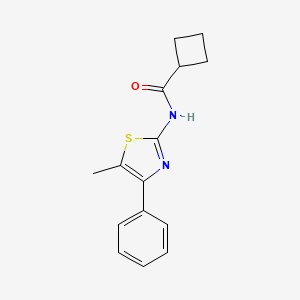![molecular formula C15H22ClN3S B5725455 N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5725455.png)
N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea, also known as SNC80, is a highly selective agonist for the delta-opioid receptor. This compound has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression.
Mechanism of Action
N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea acts as a highly selective agonist for the delta-opioid receptor, which is predominantly expressed in the brain. Activation of this receptor by this compound leads to the inhibition of neurotransmitter release and the modulation of neuronal activity, resulting in the analgesic, anti-addictive, and antidepressant effects observed in preclinical studies.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including analgesia, reduced drug-seeking behavior, and antidepressant-like effects. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea has several advantages for use in lab experiments, including its high potency and selectivity for the delta-opioid receptor, its ability to produce analgesic, anti-addictive, and antidepressant-like effects, and its potential as a therapeutic agent for pain management, addiction, and depression. However, this compound also has some limitations, including its potential for abuse and dependence, its potential for adverse effects on cardiovascular and respiratory function, and its limited pharmacokinetic properties.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea, including the development of novel analogs with improved pharmacokinetic properties and reduced potential for abuse and dependence, the investigation of its potential use in combination with other drugs for the treatment of pain, addiction, and depression, and the exploration of its therapeutic potential in other areas such as anxiety and stress-related disorders.
Conclusion:
In conclusion, this compound is a highly selective agonist for the delta-opioid receptor with potential therapeutic applications in pain management, addiction, and depression. Its mechanism of action involves the modulation of neurotransmitter release and neuronal activity, leading to the analgesic, anti-addictive, and antidepressant effects observed in preclinical studies. While this compound has several advantages for use in lab experiments, it also has some limitations, and further research is needed to explore its full therapeutic potential.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with N-methyl-4-piperidone, followed by reduction with sodium borohydride. The resulting compound is purified by column chromatography to obtain this compound in high purity and yield.
Scientific Research Applications
N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression. It has been shown to produce analgesic effects in animal models of acute and chronic pain, with a potency similar to that of morphine but without the side effects of respiratory depression and tolerance. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. Moreover, this compound has been shown to produce antidepressant-like effects in animal models of depression, providing a potential alternative to traditional antidepressants.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-methylpiperidin-1-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3S/c1-12-6-9-19(10-7-12)11-8-17-15(20)18-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZIOWZSPLVWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5725380.png)
![N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5725393.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5725400.png)


![2-[(2,5-dichlorophenyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5725420.png)
![3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B5725427.png)
![methyl 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5725436.png)


![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B5725460.png)

![4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5725468.png)